molecular formula C10H9N7O2 B2446414 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034546-34-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2446414
CAS No.: 2034546-34-2
M. Wt: 259.229
InChI Key: MOTWCWABXZMWDP-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been reported . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine nucleus . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Scientific Research Applications

Synthesis and Anticancer Potential

One study demonstrates the synthesis of fused heterocyclic 1,3,5-triazines, including compounds structurally related to "N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide", showing moderate anti-proliferation potential against cancer cell lines. This indicates a promising avenue for developing anticancer agents based on this chemical structure (Bekircan et al., 2005).

Antioxidant Capacity

The same compounds were also tested for their antioxidant capacity, where they exhibited very high activity, surpassing widely used reference antioxidants. This suggests their potential use as powerful antioxidants in various therapeutic and preventive applications (Bekircan et al., 2005).

Heterocyclic Compound Synthesis

Another aspect of research focuses on the synthesis of new heterocyclic compounds, including imidazo and triazolopyridines, from dithioesters, demonstrating the versatility of this chemical structure in generating diverse biologically active molecules. This method provides an efficient and versatile approach for creating novel compounds with potential biological activities (Ramesha et al., 2016).

Antimicrobial Activity

Additionally, some derivatives have shown promising antimicrobial activity, indicating the broad spectrum of potential therapeutic applications beyond anticancer activity. This highlights the compound's role in synthesizing bioactive molecules capable of combating microbial infections (Hassan, 2013).

Insecticidal Agents

The synthesis and biochemical impacts of sulfonamide thiazole derivatives, as potential insecticidal agents, reveal another dimension of research applications. These studies investigate the insecticidal efficacy against specific pests, providing insights into the agricultural and environmental benefits of compounds related to "this compound" (Soliman et al., 2020).

Future Directions

The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . There is also interest in creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTWCWABXZMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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